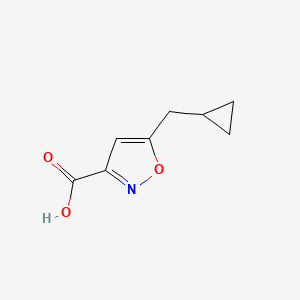![molecular formula C15H15N5O2S B2389743 N-(4-hydroxyphényl)-2-[(5,7-diméthyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acétamide CAS No. 850158-72-4](/img/structure/B2389743.png)
N-(4-hydroxyphényl)-2-[(5,7-diméthyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C17H19N5OS . It has an average mass of 341.431 Da and a monoisotopic mass of 341.131042 Da . The compound has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . This core is substituted at the 2-position by a sulfanyl group that is linked to an acetamide moiety . The acetamide moiety is further substituted by a 4-hydroxyphenyl group .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, and its index of refraction is 1.674 . It has a molar refractivity of 97.7±0.5 cm3, and its polar surface area is 97 Å2 . The compound’s polarizability is 38.7±0.5 10-24 cm3, and its surface tension is 52.1±7.0 dyne/cm . Its molar volume is 260.4±7.0 cm3 .
Applications De Recherche Scientifique
- Des recherches ont montré que les dérivés de ce composé présentent des propriétés antimicrobiennes. Plus précisément, certains nouveaux dérivés ont démontré une grande sélectivité contre Klebsiella pneumoniae et le Staphylococcus aureus résistant à la méthicilline (SARM), tout en conservant un bon profil de sécurité . Ces résultats suggèrent des applications potentielles dans la lutte contre les infections bactériennes.
- Les composés contenant le squelette [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one ont montré des activités anti-épileptiques remarquables. Le motif pyrimidine-7(4H)-one est le « cœur actif » nécessaire à cet effet . Ainsi, ce composé pourrait être exploré plus avant pour son potentiel dans la prise en charge de l'épilepsie.
- Les échafaudages hétérocycliques comme la triazolopyrimidine présentent souvent des activités pharmacologiques diverses. En particulier, ils ont été étudiés comme agents anticancéreux potentiels . Des études supplémentaires pourraient explorer les mécanismes spécifiques par lesquels ce composé affecte les cellules cancéreuses.
- Certains dérivés de la triazolopyrimidine ont été étudiés comme agonistes du récepteur cannabinoïde CB2. Ces récepteurs jouent un rôle dans la modulation immunitaire et l'inflammation, ce qui en fait des cibles pertinentes pour le développement de médicaments .
Activité Antimicrobienne
Activité Anti-Épileptique
Propriétés Anticancéreuses
Agonistes du Récepteur Cannabinoïde CB2
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activities. Given the interest in [1,2,4]triazolo[1,5-a]pyrimidines in medicinal chemistry , this compound could be a candidate for further study in this context.
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of triazolopyrimidines , which are known to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
Triazolopyrimidines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Triazolopyrimidines are known to modulate a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the triazolopyrimidine moiety may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body, its metabolism, and its rate of excretion .
Result of Action
Triazolopyrimidines are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-7-10(2)20-14(16-9)18-15(19-20)23-8-13(22)17-11-3-5-12(21)6-4-11/h3-7,21H,8H2,1-2H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZUEIASNEBHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=C(C=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
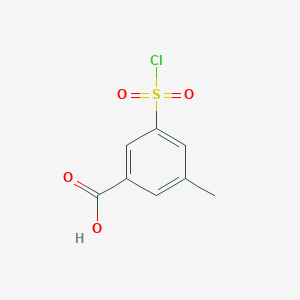
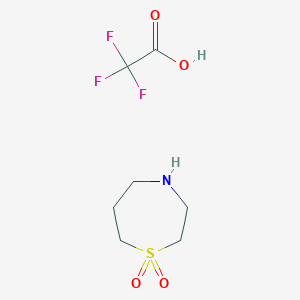
![N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2389667.png)
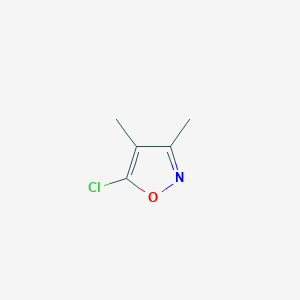



![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389673.png)

![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)
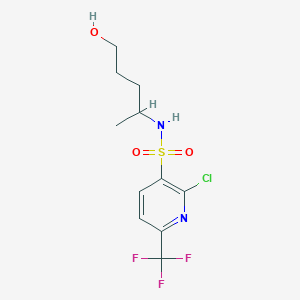
![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2389680.png)

